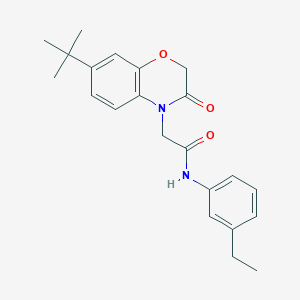
2-(7-tert-butyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-(3-ethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(7-tert-butyl-3-oxo-2H-1,4-benzoxazin-4-yl)-N-(3-ethylphenyl)acetamide is a synthetic organic compound that belongs to the class of benzoxazinones. These compounds are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-tert-butyl-3-oxo-2H-1,4-benzoxazin-4-yl)-N-(3-ethylphenyl)acetamide typically involves the following steps:
Formation of the Benzoxazinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the tert-Butyl Group: This step involves the alkylation of the benzoxazinone core using tert-butyl halides in the presence of a base.
Acylation Reaction: The final step involves the acylation of the benzoxazinone core with 3-ethylphenyl acetic acid or its derivatives under suitable conditions.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, advanced purification techniques, and continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a bioactive compound in drug discovery and development.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(7-tert-butyl-3-oxo-2H-1,4-benzoxazin-4-yl)-N-(3-ethylphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may modulate the activity of these targets, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(7-tert-butyl-3-oxo-2H-1,4-benzoxazin-4-yl)-N-phenylacetamide
- 2-(7-tert-butyl-3-oxo-2H-1,4-benzoxazin-4-yl)-N-(4-methylphenyl)acetamide
Uniqueness
The unique structural features of 2-(7-tert-butyl-3-oxo-2H-1,4-benzoxazin-4-yl)-N-(3-ethylphenyl)acetamide, such as the presence of the tert-butyl group and the 3-ethylphenyl moiety, contribute to its distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C22H26N2O3 |
|---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
2-(7-tert-butyl-3-oxo-1,4-benzoxazin-4-yl)-N-(3-ethylphenyl)acetamide |
InChI |
InChI=1S/C22H26N2O3/c1-5-15-7-6-8-17(11-15)23-20(25)13-24-18-10-9-16(22(2,3)4)12-19(18)27-14-21(24)26/h6-12H,5,13-14H2,1-4H3,(H,23,25) |
InChI Key |
HIGHSRHJMCDCCP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)CN2C(=O)COC3=C2C=CC(=C3)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















